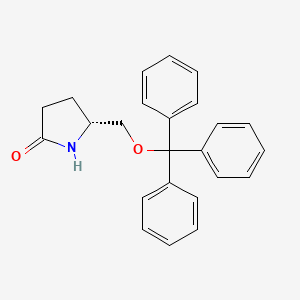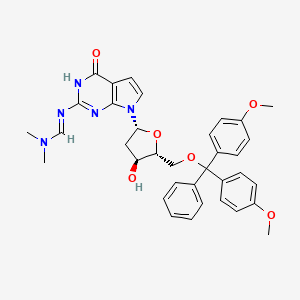
Cannabiorcol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cannabiorcol is a phytocannabinoid found in the Cannabis sativa plant. It is structurally similar to other cannabinoids but has unique properties that make it a subject of interest in scientific research. Unlike tetrahydrocannabinol (THC), this compound is non-psychoactive, meaning it does not produce the “high” associated with cannabis use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cannabiorcol can be synthesized through various chemical reactions. One common method involves the decarboxylation of cannabigerolic acid (CBGA), a precursor to many cannabinoids. This process typically requires heating the compound to a specific temperature to remove a carboxyl group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often extracted from Cannabis sativa using solvents like ethanol or supercritical carbon dioxide. The extracted compound is then purified through chromatography techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Cannabiorcol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Cannabiorcol has a wide range of applications in scientific research:
Wirkmechanismus
Cannabiorcol exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. It acts as an agonist at these receptors, modulating neurotransmitter release and influencing various physiological processes such as pain sensation, inflammation, and immune response .
Vergleich Mit ähnlichen Verbindungen
Cannabinol (CBN): Another non-psychoactive cannabinoid with similar anti-inflammatory properties.
Cannabidiol (CBD): Known for its wide range of therapeutic effects, including anti-anxiety and anti-seizure properties.
Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, differing significantly in its psychoactive effects.
Uniqueness: Cannabiorcol is unique due to its specific interaction with cannabinoid receptors and its non-psychoactive nature. Unlike THC, it does not produce a “high,” making it a safer option for therapeutic use .
Eigenschaften
CAS-Nummer |
19825-73-1 |
|---|---|
Molekularformel |
C₁₇H₁₈O₂ |
Molekulargewicht |
254.32 |
Synonyme |
3,6,6,9-Tetramethyl-6H-dibenzo[b,d]pyran-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)



![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)



